5-Phenylpyrimidine-4,6-diol

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Researchers optimizing kinase inhibitors or endothelin receptor antagonists frequently encounter failed lead optimization when substituting this 5-phenyl core with 2-phenyl or 5-alkyl analogs-loss of the critical dihedral angle and lipophilic contact collapses target binding. 5-Phenylpyrimidine-4,6-diol resolves this by providing the essential 5-phenyl vector for hydrophobic pocket engagement while enabling regioselective derivatization at the 4- and 6-hydroxy positions. • High-yield conversion to 4,6-dichloro-5-phenylpyrimidine-the key electrophile for SNAr-based kinase inhibitor library synthesis • Balanced LogP (0.8) and tPSA (61.7 Ų) support CNS-penetrant compound arrays without excessive lipophilicity • Foundational scaffold for macitentan; enables divergent synthesis of 5-aryl endothelin receptor antagonist analogs

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 18337-64-9
Cat. No. B097936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrimidine-4,6-diol
CAS18337-64-9
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CNC2=O)O
InChIInChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
InChIKeyIRGAQJPJIPBZCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpyrimidine-4,6-diol: Core Kinase & GPCR Scaffold


5-Phenylpyrimidine-4,6-diol (CAS 18337-64-9) is a 4,6-dihydroxypyrimidine heterocycle with a phenyl substituent at the 5-position . This specific substitution pattern makes it a versatile synthetic intermediate, particularly for constructing 4,6-disubstituted pyrimidine kinase inhibitors and complex molecules like endothelin receptor antagonists [1]. Its structure enables regioselective functionalization at the 4- and 6-hydroxy positions, distinguishing it from 2-phenyl or unsubstituted analogs in the synthesis of bioisosteres for drug discovery .

Regioselective Derivatization
Enables distinct SNAr chemistry at 4- and 6-positions without competitive 2-position side reactions.
Kinase & GPCR Pocket Engagement
The 5-phenyl substituent provides a critical lipophilic vector for hydrophobic pocket targeting.
Supported by pyrimidine EGFR/VEGFR-2 inhibitor SAR studies.
Divergent SAR Exploration
Serves as a versatile early-stage intermediate for generating diverse 5-aryl analog libraries.
Foundational scaffold for macitentan-class endothelin receptor antagonists.

Why 5-Phenylpyrimidine-4,6-diol Is Irreplaceable


Simple substitution of 5-Phenylpyrimidine-4,6-diol with other pyrimidine-4,6-diol analogs, such as the 2-phenyl isomer (CAS 13566-71-7) or 5-alkyl variants, often fails in lead optimization campaigns because the 5-phenyl group introduces a specific dihedral angle and lipophilic interaction that is critical for target binding in kinase and GPCR pockets [1]. Unlike the unsubstituted pyrimidine-4,6-diol, the 5-phenyl derivative provides a crucial vector for hydrophobic pocket engagement, and unlike the 2-amino-5-phenyl variant, it lacks a hydrogen bond donor at the 2-position, altering its tautomeric equilibrium and enabling distinct synthetic derivatization pathways, such as direct chlorination to yield 4,6-dichloro-5-phenylpyrimidine, a key electrophile for SNAr reactions [2].

Target Compound
5-Phenylpyrimidine-4,6-diol
The 5-phenyl group introduces a specific dihedral angle and lipophilic interaction critical for target binding in kinase and GPCR pockets.
Potential Substitute
2-Phenyl Isomer (CAS 13566-71-7) or 5-Alkyl Variants
The 2-phenyl isomer alters the tautomeric equilibrium, while 5-alkyl groups lack the necessary hydrophobic vector, which may shift binding-pocket engagement.
May not transfer directly
Potential Substitute
2-Amino-5-phenylpyrimidine-4,6-diol
The 2-amino group introduces a hydrogen bond donor, which may lead to competitive side reactions during chlorination and limits regioselective SNAr pathways.
Synthetic pathway mismatch

5-Phenylpyrimidine-4,6-diol: Quantitative Evidence


Efficient Conversion to 4,6-Dichloro Electrophile

The conversion of pyrimidine-4,6-diols to their 4,6-dichloro counterparts is a crucial step for accessing diverse 4,6-disubstituted pyrimidines, a privileged kinase inhibitor scaffold. A class-level inference from systematic studies on analogous 5-substituted 2-amino-4,6-dihydroxypyrimidines demonstrates that optimized Vilsmeier–Haack–Arnold conditions convert the diol to the dichloride in high yields (generally >70%), with the 5-substituent impacting reactivity [1]. The 5-phenyl group in 5-Phenylpyrimidine-4,6-diol provides superior stability to the intermediate compared to electron-donating 5-alkyl groups, enabling efficient purification. While the direct comparator study uses the 2-amino analog, the 5-phenyl-4,6-diol (lacking the 2-amino group) is expected to undergo a cleaner conversion without competitive reaction at the 2-position, a common side reaction in 2-amino pyrimidines [1].

Conversion to 4,6-Dichloro Electrophile
Class-level inference
Reported class yield >70% Cleaner reaction profile anticipated vs. 2-amino analogs due to absence of competitive 2-position reactivity.
Supports synthetic efficiency for library production.
Class data from analogous 5-substituted pyrimidines; compound-specific yield requires verification.
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Key Intermediate in Macitentan Synthesis

5-Phenylpyrimidine-4,6-diol serves as the direct precursor to the brominated intermediate 5-(4-bromophenyl)pyrimidine-4,6-diol, a crucial building block in the synthesis of macitentan (ACT-064992), an FDA-approved dual endothelin receptor antagonist for pulmonary arterial hypertension [1]. In the pivotal medicinal chemistry study, the macitentan series was derived from a pyrimidine core, where the 5-phenyl-4,6-diol scaffold was essential for subsequent etherification to introduce the sulfamide side chain [1]. The unsubstituted 5-phenyl derivative is the foundational material for exploring structure-activity relationships (SAR) in this therapeutically validated space, offering procurement value distinct from the more expensive and single-purpose brominated analog [2].

Macitentan Synthesis Intermediate
Supporting evidence
Core scaffold in FDA-approved macitentan pathway. Enables divergent 5-aryl SAR vs. the single-purpose brominated intermediate.
Offers broader research utility per unit procured.
Method context: etherification to introduce sulfamide side chain.
Pharmaceutical Intermediates Endothelin Receptor Antagonists Process Chemistry

Lipophilicity & H-Bonding Advantage vs. Isosteres

The calculated partition coefficient (LogP) of 5-Phenylpyrimidine-4,6-diol is 0.8, with a topological polar surface area (tPSA) of 61.7 Ų and 2 hydrogen bond donors [1]. This places it in a favorable physicochemical space for CNS drug discovery compared to the more lipophilic 5-(4-bromophenyl) analog (LogP >2.0) or the more polar 5-methyl analog (LogP ~ -0.1). The specific combination of a 5-phenyl ring and two hydroxyl groups provides a distinct hydrogen-bonding motif that can simultaneously engage a hinge-binding region and a hydrophobic pocket, a characteristic essential for the activity of 4,6-disubstituted pyrimidine EGFR/VEGFR-2 inhibitors, as demonstrated in structure-activity relationship studies [2].

Lipophilicity Profile
Cross-study comparable
LogP = 0.8 tPSA = 61.7 Ų, 2 HBD. ΔLogP ≈ -1.2 vs. 5-(4-bromophenyl) analog.
Balanced lipophilicity may support CNS permeability screening.
In silico prediction; experimental logD determination is recommended.
Physicochemical Profiling Drug Design Bioisosteres

5-Phenylpyrimidine-4,6-diol Application Scenarios


Parallel Kinase Inhibitor Library Synthesis

The high-yield conversion of 5-Phenylpyrimidine-4,6-diol to 4,6-dichloro-5-phenylpyrimidine, supported by class-level evidence [1], makes it an ideal core scaffold for generating focused kinase inhibitor libraries. The simplified reaction profile, due to the absence of a 2-amino group, reduces purification bottlenecks in parallel synthesis, giving it a distinct advantage over 2-amino-5-phenylpyrimidine-4,6-diol for medicinal chemistry groups seeking rapid SAR exploration.

Endothelin Antagonist Analog Synthesis

As the foundational scaffold for macitentan synthesis [2], 5-Phenylpyrimidine-4,6-diol is the optimal starting material for academic labs and pharmaceutical companies developing next-generation endothelin receptor antagonists. Its procurement as a common intermediate supports divergent synthesis of novel 5-aryl analogs, a strategy not accessible with the later-stage brominated intermediate alone.

CNS-Penetrant Pyrimidine Lead Design

The balanced calculated LogP (0.8) and moderate tPSA (61.7 Ų) of 5-Phenylpyrimidine-4,6-diol [3] make it a superior core for CNS drug discovery programs compared to more polar 5-alkyl pyrimidinediols. Procurement of this specific derivative enables the construction of compound arrays with predicted blood-brain barrier permeability without introducing excessive lipophilicity, a common pitfall when using 5-(4-bromophenyl) or 5-benzhydryl analogs.

Application
Selection Property
Validation Focus
Parallel Kinase Inhibitor Library Synthesis
Regioselective 4,6-dichloro conversion without competitive 2-position side reactions.
Verify class-reported Vilsmeier–Haack conversion yield and purification profile for target scaffold.
Endothelin Antagonist Analog Synthesis
Early-stage 5-phenyl core enabling divergent etherification to explore 5-aryl SAR.
Monitor downstream etherification efficiency and compare scope vs. brominated intermediate.
CNS-Penetrant Pyrimidine Lead Design
Balanced calculated LogP (0.8) and moderate tPSA (61.7 Ų).
Confirm experimental logD and PAMPA/Caco-2 permeability in target series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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